molecular formula C7H10Cl2N2OS B1374445 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride CAS No. 1354951-61-3

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride

Cat. No.: B1374445
CAS No.: 1354951-61-3
M. Wt: 241.14 g/mol
InChI Key: RNDPDOPHPFSXOY-UHFFFAOYSA-N
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Description

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride (CAS 1354951-61-3) is a high-purity organic compound supplied for life science and chemical research . With the molecular formula C7H10Cl2N2OS and a molecular weight of 241.14 g/mol, this powder-form chemical serves as a versatile synthetic intermediate . The core structure features a 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules. The presence of a reactive chloromethyl group on the thiazole ring makes this compound a particularly valuable building block for further chemical transformations, including nucleophilic substitution and polymer-supported synthesis . It is offered in various grades and purities, including high and ultra-high purity forms, to meet specific research requirements . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material is typically stored at room temperature .

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS.ClH/c1-9-6(11)2-7-10-5(3-8)4-12-7;/h4H,2-3H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDPDOPHPFSXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-61-3
Record name 2-Thiazoleacetamide, 4-(chloromethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

3 Detailed Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Thiazole ring formation Thiourea, aldehyde precursor DMF, MeOH, EtOH 0 °C to reflux Variable Thiourea used in slight deficit or excess
Aromatization and chlorination Sulfur, chloranil, CuCl + tert-butyl nitrite Acetonitrile -13 to 25 °C High Sandmeyer reaction for chlorination
Acylation to N-methylacetamide Chloroacetyl chloride, triethylamine Dichloromethane 0–20 °C 92 Stirring for 1 hour, followed by purification
Hydrochloride salt formation HCl treatment Various solvents Ambient Quantitative Crystalline hydrochloride salt obtained

Spectral and Physical Data (Representative)

Parameter Value Method/Notes
Molecular formula C7H10Cl2N2OS · HCl Confirmed by elemental analysis
Molecular weight 241.14 g/mol Calculated
Melting point Not explicitly reported for final compound Typical for hydrochloride salts
IR peaks (acetamide) 3185, 3053, 1653, 1578, 1380 cm⁻¹ KBr pellet, consistent with amide
Purity >95% Determined by chromatographic methods

4 Summary

The preparation of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride involves:

  • Synthesizing the thiazole ring with chloromethyl substitution via thiourea-mediated cyclization and Sandmeyer chlorination.
  • Introducing the N-methylacetamide group through acylation with chloroacetyl chloride under mild conditions.
  • Final conversion to the hydrochloride salt for enhanced stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution due to its electrophilic nature.

Key Reactions:

Reagent Product Conditions Source
Amines (e.g., NH<sub>3</sub>)2-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N-methylacetamidePolar aprotic solvent, 60–80°C
Thiols (e.g., RSH)Thioether derivativesBase (e.g., K<sub>2</sub>CO<sub>3</sub>), RT
Hydroxide (OH<sup>-</sup>)Hydroxymethyl-thiazolyl acetamideAqueous NaOH, reflux
  • Mechanistic Insight : SN<sub>2</sub> displacement dominates due to steric accessibility of the chloromethyl group.

Acylation and Amidation

The acetamide group participates in acylation reactions, though its reactivity is moderated by electron-withdrawing effects of the thiazole ring.

Example Reaction Pathway :

  • Deprotonation : The methylacetamide’s NH is deprotonated under basic conditions.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form bis-acylated products.

Notable Derivatives :

Acylating Agent Product Yield
Acetyl chlorideN-Acetyl-2-[4-(chloromethyl)thiazol-2-yl]acetamide72%
Benzoyl chlorideN-Benzoyl analog65%

Cross-Coupling Reactions

The thiazole ring’s C-2 and C-4 positions enable metal-catalyzed cross-coupling, though direct data for this compound is limited.

Plausible Reactions :

  • Suzuki-Miyaura Coupling : With aryl boronic acids (Pd catalysis) to introduce aryl groups.

  • Buchwald-Hartwig Amination : For C–N bond formation at the thiazole’s C-4 position.

Oxidation and Reduction

Oxidation :

  • The chloromethyl group resists oxidation, but the thiazole sulfur can oxidize to sulfoxide/sulfone under strong oxidants (e.g., m-CPBA) .

Reduction :

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to a thiazolidine derivative .

Hydrolysis and Stability

  • Acidic Hydrolysis : The acetamide group hydrolyzes to carboxylic acid under concentrated HCl (reflux) .

  • Alkaline Hydrolysis : Forms sodium carboxylate salts (NaOH, H<sub>2</sub>O/EtOH) .

Pharmacological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Antimicrobial Agents : Thioether derivatives show activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .

  • Kinase Inhibitors : Analogous thiazoles inhibit Aurora kinases (IC<sub>50</sub> ~0.2 µM) .

Synthetic Routes and Byproducts

Primary Synthesis :

  • Thiazole Formation : Cyclization of thiourea with α-chloroketone.

  • Chloromethylation : Friedel-Crafts alkylation with ClCH<sub>2</sub>Cl.

  • Acetamide Coupling : Reaction with methylamine hydrochloride.

Common Byproducts :

  • Di-substituted Thiazoles : From over-chloromethylation.

  • Hydrolysis Products : Due to moisture exposure during synthesis .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential therapeutic applications due to its biological activity. The thiazole ring is known for its role in various pharmacologically active compounds, making this derivative a candidate for drug development.

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules to other molecules or materials. 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride has been studied for its ability to facilitate bioconjugation reactions, which are crucial in creating targeted drug delivery systems and diagnostic agents. Its chloromethyl group is particularly useful for forming stable linkages with biomolecules such as proteins and nucleic acids.

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that derivatives of thiazole compounds can possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Anticancer Activity : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro, suggesting that this compound may also have similar effects.

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound's pharmacological profile.

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication. The thiazole ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Key Features

  • Chloromethyl group : Enhances reactivity for nucleophilic substitution, enabling further derivatization.

Comparison with Analogous Compounds

Structural Variations and Physicochemical Properties

Table 1 highlights structural differences and properties between the target compound and its analogs.

Compound Name (CAS) Thiazole Substituents Acetamide Substituents Melting Point (°C) Key Properties Reference
Target Compound (82586-71-8) 4-(chloromethyl) N-methyl, hydrochloride Not reported High solubility (HCl salt), reactive Cl
2-chloro-N-(thiazol-2-yl)acetamide (N/A) None N-H, 2-chloro 147–148 Lower lipophilicity, reactive chloro
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (N/A) Benzothiazole, 4-Cl 3-methylphenyl 397–398 Crystalline, H-bonding interactions
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) 4-(2-chlorophenyl) Morpholino Not reported Enhanced solubility (morpholine)
2-Guanidino-4-chloromethylthiazole HCl (84545-70-0) 4-(chloromethyl), 2-guanidino None Not reported High basicity (guanidine), bioactivity

Key Observations :

  • Reactivity : The target’s chloromethyl group distinguishes it from chloroacetamide derivatives (e.g., ), enabling alkylation reactions.
  • Solubility: Hydrochloride salts (target compound) and morpholino groups () improve aqueous solubility compared to non-polar aryl substituents (e.g., ).
  • Biological Relevance: Guanidino-substituted analogs () show antimicrobial activity, suggesting the target’s chloromethyl group could similarly enhance bioactivity.

Key Observations :

  • The target’s synthesis mirrors methods for N-alkylacetamide derivatives, with yields comparable to benzothiazole analogs.
  • Higher yields (e.g., 90% in ) are achieved with condensation reactions, but these yield structurally distinct thiazolidinones.

Biological Activity

2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride, with the molecular formula C7H8ClN2OSHClC_7H_8ClN_2OS\cdot HCl and a molecular weight of approximately 241.14 g/mol, is a synthetic organic compound notable for its thiazole ring structure. This compound is primarily investigated for its potential biological activities and applications in pharmaceutical research.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a thiazole ring, enhancing its reactivity and making it suitable for various chemical applications. The presence of the thiazole moiety is significant due to its role in biological systems and medicinal chemistry.

PropertyValue
Molecular FormulaC7H8ClN2OSC_7H_8ClN_2OS
Molecular Weight241.14 g/mol
CAS Number1354951-61-3
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

While comprehensive case studies specifically detailing the biological activity of this compound are scarce, related research provides insights into its potential applications:

  • Synthesis and Evaluation : A study synthesized derivatives of compounds similar to this compound and evaluated their anticancer activities using MTT assays. Many derivatives demonstrated significant antiproliferative effects by inducing apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Research into structurally similar compounds has revealed that modifications at specific positions on the thiazole ring can enhance biological activity. For example, substituents at the C-4 position have been linked to increased potency against cancer cell lines .

Safety and Handling

Due to the lack of extensive safety data available online, handling this compound should be approached with caution. It is advisable to consult safety data sheets (SDS) before usage to understand potential hazards associated with the compound.

Q & A

Q. How can researchers validate the compound’s stability under different storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC; >90% purity indicates acceptable stability. Lyophilization in hydrochloride form extends shelf life compared to freebase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride

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